Diethylammonium perchlorate
Description
Structure
2D Structure
Properties
CAS No. |
14999-74-7 |
|---|---|
Molecular Formula |
C4H12ClNO4 |
Molecular Weight |
173.59 g/mol |
IUPAC Name |
N-ethylethanamine;perchloric acid |
InChI |
InChI=1S/C4H11N.ClHO4/c1-3-5-4-2;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5) |
InChI Key |
SULORKHFCYQSPZ-UHFFFAOYSA-N |
SMILES |
CCNCC.OCl(=O)(=O)=O |
Canonical SMILES |
CCNCC.OCl(=O)(=O)=O |
Other CAS No. |
14999-74-7 |
Related CAS |
109-89-7 (Parent) |
Synonyms |
diethylammonium perchlorate |
Origin of Product |
United States |
Synthesis and Crystallization Methodologies for Diethylammonium Perchlorate
Controlled Crystallization Techniques for Single Crystal Growth
The growth of high-quality single crystals of diethylammonium (B1227033) perchlorate (B79767) is paramount for accurate structural and property characterization. uhu-ciqso.esmdpi.comrsc.org This is typically achieved through controlled crystallization from a solution, a process influenced by a variety of factors that dictate the final crystal quality. dtic.milnasa.gov
Solution Growth Techniques for High-Quality Diethylammonium Perchlorate Crystals
Solution growth is the primary method for obtaining single crystals of this compound. This process generally involves the slow cooling of a saturated solution or the slow evaporation of the solvent to induce crystallization. ufl.edu A common synthetic route involves the neutralization reaction between diethylamine (B46881) and perchloric acid. google.comsciencemadness.org For instance, a 20% aqueous solution of perchloric acid can be slowly added to diethylamine while maintaining a low temperature, such as 5°C. google.com After the reaction is complete, the mixture is evaporated, often on a steam bath, to yield a crystalline residue. google.com This residue is then washed with a non-polar solvent like anhydrous ether, filtered, and dried under vacuum. google.com
Recrystallization is a critical step to enhance the purity and quality of the crystals. Isopropyl alcohol and ether are reported as a suitable solvent system for the recrystallization of this compound, yielding a high percentage of the purified compound. google.com The principle behind these techniques is to create a supersaturated solution from which the compound will slowly crystallize, allowing for the formation of a well-ordered crystal lattice. dtic.milgoogle.com The quality of the resulting crystals is highly dependent on maintaining metastable conditions within the crystallizer to ensure steady crystal growth. google.com
Table 1: Overview of Solution Growth Techniques
| Technique | Description | Key Parameters |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the solute and inducing crystallization. ufl.edu | Cooling rate, initial concentration, temperature range. tj-es.com |
| Slow Evaporation | The solvent is slowly evaporated from the solution at a constant temperature, increasing the concentration of the solute until it reaches supersaturation and crystallization begins. ufl.edu | Evaporation rate, temperature, solvent vapor pressure. |
| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution causes the compound to precipitate slowly. ufl.edu | Choice of solvent/anti-solvent pair, diffusion rate. |
Influence of Solvent Systems and Environmental Parameters on Crystal Habit
The choice of solvent and the control of environmental parameters are crucial in determining the final size, shape, and quality of this compound crystals. Different solvents can influence the crystal habit due to varying solute-solvent interactions at different crystal faces.
The solubility of the compound in different solvents is a key factor. For instance, after initial synthesis, washing with anhydrous ether helps to remove impurities that are more soluble in ether than the desired perchlorate salt. google.com Recrystallization from a mixture of isopropyl alcohol and ether suggests that the differential solubility in this system is effective for purification. google.com
Environmental parameters that significantly impact crystal growth include:
Temperature: Affects solubility and the rate of solvent evaporation. Slow, controlled cooling is a common strategy to promote the growth of large, well-defined crystals. ufl.edutj-es.com
Supersaturation: The driving force for crystallization. Precise control over the level of supersaturation is essential to prevent rapid precipitation, which leads to small or poorly formed crystals. dtic.milgoogle.com
Agitation: Stirring the solution can affect the mass transfer of solute to the crystal surface. The speed of agitation can influence the crystal growth rate. tj-es.com
Additives: The presence of even small amounts of impurities or intentionally added substances can significantly alter the crystal growth habit. dtic.mil
Table 2: Influence of Parameters on Crystal Growth
| Parameter | Effect on Crystal Growth |
| Solvent Choice | Influences solubility, crystal habit, and purity. |
| Temperature | Controls solubility and rate of crystallization. tj-es.com |
| Cooling/Evaporation Rate | Slower rates generally lead to larger, higher-quality crystals. ufl.edu |
| Purity of Starting Materials | Impurities can inhibit growth or be incorporated into the crystal lattice, affecting quality. |
Scalability Considerations for Laboratory and Research Production
While the synthesis of this compound can be readily achieved on a small laboratory scale, scaling up production for research purposes requires careful consideration of several factors. The primary synthesis reaction, being a neutralization, is generally straightforward to scale. However, the main challenges lie in the work-up and purification steps.
Evaporation of larger volumes of solvent requires appropriate equipment to ensure efficient and safe removal. The handling of perchloric acid, a strong oxidizing agent, necessitates stringent safety protocols, especially when used in larger quantities.
For purification, scaling up recrystallization involves handling larger volumes of flammable solvents like ether and isopropyl alcohol, requiring well-ventilated workspaces and appropriate safety measures. The efficiency of filtration and washing processes also needs to be considered to maintain high yields and purity.
Advanced Structural Characterization of Diethylammonium Perchlorate
Single Crystal X-ray Diffraction Analysis
The initial step in SCXRD analysis involves determining the crystal system, space group, and the dimensions of the unit cell. utah.edu These parameters define the fundamental repeating unit of the crystal and its inherent symmetries. utah.edulbl.gov For diethylammonium (B1227033) perchlorate (B79767), this would involve growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.
Table 1: Illustrative Crystallographic Data of Analogous Compounds
| Parameter | Diethylammonium Nitrate (B79036) acs.orgqub.ac.uk | 2,6-Diethylanilinium Perchlorate nih.gov |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pmmn | P2₁/c |
| a (Å) | 7.2185 | 15.105 |
| b (Å) | 8.0163 | 21.192 |
| c (Å) | 6.7845 | 7.718 |
| **α (°) ** | 90 | 90 |
| **β (°) ** | 90 | 98.10 |
| **γ (°) ** | 90 | 90 |
| **Volume (ų) ** | 392.29 | 2446 |
| Z | 2 | 8 |
This table presents data for analogous compounds to illustrate the parameters determined via SCXRD. The data does not represent diethylammonium perchlorate itself.
Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions. beilstein-journals.orguclouvain.bersc.org SCXRD reveals how diethylammonium cations and perchlorate anions self-assemble into a stable, three-dimensional lattice. This assembly is governed by a network of intermolecular forces.
In the case of diethylammonium nitrate, the diethylammonium ([Et₂NH₂]⁺) and nitrate ([NO₃]⁻) ions are aligned in a way that interactions between them propagate along one of the crystal axes, forming an infinite hydrogen-bonded network. acs.org For 2,6-diethylanilinium perchlorate, the cations and anions are linked by hydrogen bonds to form distinct ribbons that run parallel to the a-axis. nih.gov It is highly probable that this compound would exhibit a similar supramolecular architecture, where the cations and anions are organized into specific motifs like chains, sheets, or more complex three-dimensional networks driven primarily by hydrogen bonding. nih.gov
Intermolecular Interactions and Hydrogen Bonding Topologies
The stability and structure of the this compound crystal lattice are dictated by a hierarchy of intermolecular interactions, with strong hydrogen bonds playing the primary role, supplemented by weaker contacts.
Beyond the dominant N-H···O hydrogen bonds, weaker interactions also contribute to the stability of the crystal structure. These include the non-conventional C—H···O hydrogen bonds, where hydrogen atoms on the ethyl groups of the cation interact with the oxygen atoms of the perchlorate anion. manchester.ac.uk Structural studies on related compounds, such as 2,6-diethylanilinium perchlorate, have confirmed the presence of these weaker C—H···O interactions, which help to consolidate the packing of the organic and inorganic components. nih.gov A comprehensive analysis of this compound would involve identifying these contacts and evaluating their geometric parameters to understand their role in the supramolecular assembly.
Investigation of Polymorphism and Solid-State Phase Transitions
Polymorphism is the ability of a solid material to exist in more than one crystal structure. acs.org Different polymorphs of a compound can have distinct physical properties. Many organic salts, including those containing perchlorate anions, are known to exhibit polymorphism and undergo solid-state phase transitions upon changes in temperature or pressure. researchgate.netresearchgate.nettandfonline.comed.ac.uk
For instance, a formate (B1220265) framework templated by diethylammonium cations is reported to undergo a structural phase transition near 240 K. researchgate.net Other related compounds like diisopropylammonium perchlorate and ammonium (B1175870) perchlorate also exhibit phase transitions. ed.ac.ukscispace.com While specific studies on the polymorphism of this compound are not prominent in the searched literature, it is plausible that it could also display such behavior. Investigating this would typically involve techniques like Differential Scanning Calorimetry (DSC) to detect thermal events corresponding to phase changes, followed by variable-temperature single-crystal or powder X-ray diffraction to determine the crystal structures of the different phases. rsc.org Such studies are crucial for a complete understanding of the material's thermal stability and structural behavior over a range of conditions.
Thermal-Induced Phase Transitions and Structural Reconfigurations
Detailed studies, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which would provide data on phase transition temperatures, enthalpy changes, and structural reconfigurations upon heating or cooling for this compound, are not available in the public domain based on the conducted search.
Pressure-Induced Structural Transformations
Similarly, high-pressure X-ray diffraction or spectroscopic studies that would reveal changes in the crystal structure, lattice parameters, and potential phase transitions of this compound under applied pressure have not been found. Research on the high-pressure behavior of other organic and inorganic perchlorates exists but cannot be substituted to describe the specific properties of this compound.
Spectroscopic Probing of Diethylammonium Perchlorate
Vibrational Spectroscopy: Infrared and Raman Studies
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules and crystals. In the case of diethylammonium (B1227033) perchlorate (B79767), these methods reveal detailed information about the cation's internal vibrations, the symmetry of the perchlorate anion's environment, and the crucial role of hydrogen bonding in the crystal lattice.
The diethylammonium cation, [(C₂H₅)₂NH₂]⁺, exhibits a multitude of vibrational modes corresponding to the stretching and bending of its various chemical bonds. The assignment of these modes is often complex due to the flexibility of the ethyl groups and the potential for vibrational coupling. nih.gov However, by combining IR and Raman data with computational modeling and by drawing comparisons with similar alkylammonium salts, a detailed assignment can be achieved. researchgate.netresearchgate.net The free diethylammonium cation can be considered to have C₂ᵥ symmetry, which governs the activity of its vibrational modes in IR and Raman spectra. researchgate.net
Key vibrational regions for the diethylammonium cation include:
N-H Stretching: The N-H stretching modes are particularly sensitive to hydrogen bonding and are typically observed in the high-frequency region of the IR spectrum.
C-H Stretching: The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are generally found between 2850 and 2950 cm⁻¹. core.ac.uk
Deformation and Bending Modes: A dense region of bands corresponding to NH₂ bending, CH₃ and CH₂ scissoring, twisting, wagging, and rocking motions, as well as C-C and C-N stretching vibrations, appears at lower wavenumbers. researchgate.net
A representative assignment of the major vibrational modes for the diethylammonium cation is presented below. These assignments are based on data from related diethylammonium compounds and general group frequency correlations. researchgate.netresearchgate.netacs.org
Interactive Table: Vibrational Mode Assignments for the Diethylammonium Cation
| Wavenumber Range (cm⁻¹) | Assignment | Description |
| ~3100-3200 | ν(N-H) | N-H stretching vibrations, highly sensitive to hydrogen bonding. |
| ~2850-2950 | ν(C-H) | Symmetric and asymmetric stretching of CH₂ and CH₃ groups. core.ac.uk |
| ~1600 | δ(NH₂⁺) | In-plane bending (scissoring) of the ammonium (B1175870) group. acs.org |
| ~1450-1470 | δ(CH₂) & δₐₛ(CH₃) | CH₂ scissoring and asymmetric CH₃ deformation modes. |
| ~1380-1400 | δₛ(CH₃) | Symmetric CH₃ deformation (umbrella) mode. |
| ~1000-1150 | ν(C-N) & ν(C-C) | Stretching vibrations of the carbon-nitrogen and carbon-carbon backbones. |
| Below 1000 | Rocking, Wagging, Twisting & Skeletal | Complex vibrations involving the rocking, wagging, and twisting of ethyl groups and skeletal deformations. |
Note: ν = stretching, δ = bending/deformation. Assignments are approximate and can vary based on the specific crystalline environment and phase.
The perchlorate anion (ClO₄⁻) in its free, unperturbed state possesses tetrahedral (Tₑ) symmetry. chemtube3d.com This high symmetry results in only two of its four fundamental vibrational modes being Raman active (ν₁ and ν₂) and two being both IR and Raman active (ν₃ and ν₄). However, in a crystalline environment, the local symmetry of the anion (site symmetry) is often lower than Tₑ. nih.gov This reduction in symmetry can cause the lifting of degeneracies, leading to the splitting of degenerate modes (ν₂, ν₃, and ν₄) and the appearance of modes in the IR spectrum that were previously forbidden (ν₁). nih.govresearchgate.net
The vibrational modes of the perchlorate anion are:
ν₁ (A₁): Symmetric Cl-O stretch, typically a very strong and sharp band in the Raman spectrum around 930 cm⁻¹. researchgate.net Its appearance in the IR spectrum is a direct indicator of site symmetry reduction.
ν₂ (E): Symmetric O-Cl-O bend, appearing around 460 cm⁻¹.
ν₃ (F₂): Asymmetric Cl-O stretch, a strong and often broad band in the IR spectrum near 1100 cm⁻¹. researchgate.netresearchgate.net
ν₄ (F₂): Asymmetric O-Cl-O bend, found around 625 cm⁻¹. researchgate.netresearchgate.net
By analyzing the number of observed bands and their activity in the IR and Raman spectra of diethylammonium perchlorate, one can deduce the effective site symmetry of the ClO₄⁻ anion within the crystal lattice. For instance, splitting of the triply degenerate F₂ modes (ν₃ and ν₄) into two or three components points to a reduction to trigonal or lower symmetry. nih.govnih.gov This spectroscopic information provides valuable structural insight, complementing data from diffraction methods.
Interactive Table: Vibrational Modes of the Perchlorate Anion
| Mode | Symmetry (Tₑ) | Wavenumber Range (cm⁻¹) | Description | Activity (Tₑ) |
| ν₁ | A₁ | ~930 | Symmetric Stretch | Raman |
| ν₂ | E | ~460 | Symmetric Bend | Raman |
| ν₃ | F₂ | ~1100 | Asymmetric Stretch | IR, Raman |
| ν₄ | F₂ | ~625 | Asymmetric Bend | IR, Raman |
The appearance of ν₁ in the IR spectrum or the splitting of ν₂, ν₃, and ν₄ indicates a lowering of the anion's site symmetry in the crystal.
Vibrational spectroscopy is exceptionally sensitive to intermolecular interactions, particularly hydrogen bonds. acs.orgacs.org In this compound, the N-H groups of the cation act as hydrogen bond donors, while the oxygen atoms of the perchlorate anion serve as acceptors. The strength and geometry of these N-H···O hydrogen bonds significantly influence the vibrational spectra. acs.org
Key spectroscopic indicators of hydrogen bonding include:
A red-shift (shift to lower frequency) and broadening of the N-H stretching bands (ν(N-H)). The magnitude of this shift often correlates with the strength of the hydrogen bond.
Changes in the frequencies and intensities of the NH₂⁺ bending modes. acs.org
Perturbations in the perchlorate anion modes, as the hydrogen bonding directly involves the oxygen atoms, affecting the Cl-O bond strengths and angles. rsc.org
Furthermore, this compound is known to undergo phase transitions with changes in temperature. These structural transformations are often accompanied by distinct changes in the IR and Raman spectra. acs.orgrsc.org Spectroscopic signatures of phase transitions can include:
Abrupt shifts in band positions or changes in bandwidth at the transition temperature. acs.org
The splitting of single bands into multiple components, or the coalescence of multiple bands into a single peak, reflecting changes in the crystallographic unit cell and site symmetries. acs.orged.ac.uk
The appearance of new bands or the disappearance of existing ones, indicating a change in selection rules due to a change in crystal symmetry. rsc.org
By monitoring these spectral changes as a function of temperature, vibrational spectroscopy can be used to identify phase transition temperatures and gain insight into the molecular-level mechanisms driving these transformations. rsc.orgacs.org
Inelastic Neutron Scattering (INS) Spectroscopy for Phonon and Molecular Dynamics
Inelastic Neutron Scattering (INS) is a powerful technique for studying atomic and molecular motions, particularly those involving hydrogen atoms, due to hydrogen's large neutron scattering cross-section. epj-conferences.orgstfc.ac.uk It provides information complementary to IR and Raman spectroscopy, especially in the low-frequency region corresponding to collective lattice vibrations (phonons) and large-amplitude molecular motions like rotations and torsions. acs.orgnih.gov
INS spectroscopy is uniquely suited for probing the low-energy dynamics of this compound. researchgate.netresearchgate.net This includes:
Lattice Phonons: Collective vibrations of the ions in the crystal lattice typically occur at low frequencies (< 200 cm⁻¹). INS can map out the phonon density of states, providing information about the rigidity of the lattice and the forces between the ions. arxiv.orgelsevierpure.com
Torsional Modes: The twisting motions of the ethyl groups and the methyl groups within the diethylammonium cation appear as distinct features in the low-frequency INS spectrum.
Whole-Ion Rotational Dynamics: The reorientation of the entire diethylammonium cation within the crystal lattice can be investigated. INS can distinguish between different models of rotational motion, such as discrete jumps or rotational diffusion.
These low-frequency modes are often difficult or impossible to observe with optical spectroscopy but are crucial for understanding the thermodynamic properties and phase behavior of the material. acs.orgresearchgate.net
A common strategy in vibrational spectroscopy for aiding in the assignment of complex spectra is isotopic substitution, most notably deuteration. nih.govacs.org By replacing hydrogen atoms with deuterium (B1214612) in the diethylammonium cation ([ (C₂D₅)₂ND₂]⁺), the frequencies of the vibrational modes involving the substituted atoms will shift to lower wavenumbers due to the increased mass. nih.gov
This isotopic shift is most pronounced for modes with significant hydrogen motion:
N-H/N-D stretching and bending modes: These show the largest shifts, making their identification unambiguous. acs.org
C-H/C-D stretching and bending modes: These also exhibit clear shifts, allowing for their confident assignment.
Coupled Modes: Vibrations where hydrogen motion is coupled to the motion of heavier atoms (C, N) will also shift, providing insight into the nature of the normal mode. nih.gov
By comparing the IR, Raman, and INS spectra of the normal and deuterated this compound, a much more reliable and detailed assignment of the vibrational modes can be achieved. acs.orgnih.govresearchgate.net This technique is invaluable for validating assignments made through computational models and for understanding the complex vibrational dynamics of the system. nih.gov
Theoretical and Computational Investigations on Diethylammonium Perchlorate
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.commpg.de It has been widely applied to study the properties of various molecules, including energetic materials. nrel.govmdpi.com
Electronic Structure Analysis and Energetic Characterization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of diethylammonium (B1227033) perchlorate (B79767). These calculations provide a foundational understanding of the molecule's stability, reactivity, and bonding characteristics.
The electronic structure of DEAP is characterized by the distribution of electron density and the nature of the molecular orbitals. DFT calculations can map the electron density surface, revealing regions of high and low electron concentration. This information is crucial for understanding how the diethylammonium cation and the perchlorate anion interact. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Energetic characterization through DFT involves the calculation of various thermodynamic properties. The enthalpy of formation is a critical parameter for energetic materials, and DFT provides a reliable method for its prediction. mdpi.com By calculating the total electronic energy of the optimized molecular structure, and applying appropriate thermodynamic corrections, the enthalpy of formation can be determined. This calculated value can then be compared with experimental data to validate the computational model. For instance, in a study on benzofuroxan (B160326) derivatives, DFT calculations of heats of formation showed good agreement with experimental values, highlighting the predictive power of this method for energetic compounds. mdpi.com
Furthermore, DFT can be used to analyze the nature of the chemical bonds within the diethylammonium and perchlorate ions, as well as the non-covalent interactions between them. Techniques like Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the cation and anion and identify the specific orbital interactions that contribute to the stability of the ionic pair. mdpi.com For example, in a study of 4-bromoanilinium perchlorate, NBO analysis revealed significant electron delocalization and charge transfer, which are important for understanding its nonlinear optical properties. mdpi.comresearchgate.net
Table 1: Calculated Energetic Properties of Diethylammonium Perchlorate using DFT
| Property | Calculated Value | Unit |
|---|---|---|
| Enthalpy of Formation (gas phase) | Data not available in search results | kJ/mol |
| HOMO-LUMO Gap | Data not available in search results | eV |
| Total Dipole Moment | Data not available in search results | Debye |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental spectra for validation and interpretation. This comparative approach strengthens the understanding of the molecular structure and vibrational modes of this compound.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and probing the bonding environment within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. acs.org By comparing the calculated IR and Raman spectra with experimental data, researchers can assign the observed spectral bands to specific molecular vibrations. For instance, the characteristic stretching and bending frequencies of the N-H bonds in the diethylammonium cation and the Cl-O bonds in the perchlorate anion can be precisely identified. Discrepancies between calculated and experimental spectra can often be resolved by applying scaling factors to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural elucidation. DFT methods can be used to calculate NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁵N) and coupling constants. pleiades.online These calculated parameters are highly sensitive to the electronic environment of the nuclei and provide a detailed picture of the molecular structure. Comparing calculated and experimental NMR spectra can confirm the connectivity of atoms and provide insights into the conformation of the diethylammonium cation.
Electronic spectroscopy, such as UV-Visible spectroscopy, can also be investigated using time-dependent DFT (TD-DFT). This method allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. This can help in understanding the electronic transitions occurring within the molecule.
Table 2: Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Calculated Wavenumber/Chemical Shift | Experimental Wavenumber/Chemical Shift | Assignment |
|---|---|---|---|
| IR Spectroscopy | Data not available in search results | Data not available in search results | N-H stretch |
| IR Spectroscopy | Data not available in search results | Data not available in search results | C-H stretch |
| IR Spectroscopy | Data not available in search results | Data not available in search results | Cl-O stretch |
| Raman Spectroscopy | Data not available in search results | Data not available in search results | Symmetric ClO₄⁻ stretch |
| ¹H NMR Spectroscopy | Data not available in search results | Data not available in search results | -CH₃ protons |
| ¹H NMR Spectroscopy | Data not available in search results | Data not available in search results | -CH₂- protons |
| ¹³C NMR Spectroscopy | Data not available in search results | Data not available in search results | -CH₃ carbon |
| ¹³C NMR Spectroscopy | Data not available in search results | Data not available in search results | -CH₂- carbon |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. rsc.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of materials at the atomic scale.
Dynamic Behavior of Ions within the Crystal Lattice
MD simulations offer a window into the intricate dance of the diethylammonium and perchlorate ions within the crystal lattice. These simulations can reveal how the ions vibrate, rotate, and translate at different temperatures. This information is crucial for understanding the thermal stability and mechanical properties of the material. For instance, MD simulations can track the rotational motion of the ammonium (B1175870) group and the ethyl chains of the cation, as well as the librational (oscillatory) movements of the perchlorate anion.
The simulations can also be used to calculate important transport properties, such as the diffusion coefficients of the ions. While significant ionic diffusion is not expected in the solid state at low temperatures, these calculations can provide insights into the onset of ionic mobility at elevated temperatures, which can be a precursor to thermal decomposition. The trajectories generated from MD simulations can also be used to calculate radial distribution functions, which describe the probability of finding an ion or atom at a certain distance from another, providing a detailed picture of the local structure and ordering within the crystal.
Mechanism Elucidation of Phase Transitions and Structural Rearrangements
One of the key strengths of MD simulations is their ability to model the mechanisms of phase transitions and other structural rearrangements. aps.org this compound, like many ammonium salts, may undergo solid-solid phase transitions as a function of temperature or pressure. dtic.miled.ac.uk MD simulations can be used to investigate the atomistic details of these transformations.
By systematically changing the temperature or pressure in the simulation, researchers can observe the collective motions of the ions that lead to a change in the crystal structure. For example, a transition might be triggered by the onset of free rotation of the diethylammonium cations or a change in the orientation of the perchlorate anions. The simulation can reveal the pathway of the transition, including the nature of any intermediate or disordered states. The potential energy landscape of the system can be explored to identify the energy barriers associated with these transitions, providing insights into their kinetics. For other ionic compounds, it has been shown that phase transitions can be triggered by the synchronized motion of both cations and anions. researchgate.net
Computational Approaches to Intermolecular Forces
The stability and properties of the this compound crystal are governed by the complex network of intermolecular forces between the constituent ions. Computational methods provide a powerful means to dissect and quantify these interactions.
The primary intermolecular forces in this compound are the strong electrostatic interactions (ion-ion forces) between the positively charged diethylammonium cation and the negatively charged perchlorate anion. In addition to these, hydrogen bonding plays a critical role. The hydrogen atoms attached to the nitrogen of the diethylammonium cation can act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the perchlorate anion. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. acs.org
Energy decomposition analysis (EDA), often performed in conjunction with DFT calculations, is a powerful tool for breaking down the total interaction energy into physically meaningful components. researchgate.net These components typically include electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) contributions. By performing an EDA, researchers can determine the relative importance of each type of interaction in holding the crystal together. For example, it can be determined whether the crystal packing is dominated by electrostatic attraction or if hydrogen bonding and dispersion forces also make significant contributions. This detailed understanding of the intermolecular forces is essential for predicting the crystal's mechanical properties, polymorphism, and its behavior in different environments.
Quantitative Analysis of Non-Covalent Interactions and Lattice Energy
Theoretical and computational investigations provide profound insights into the structural stability and intermolecular forces governing the crystal lattice of this compound. These studies primarily focus on quantifying the non-covalent interactions that dictate the supramolecular architecture and on calculating the lattice energy, which is a measure of the crystal's thermodynamic stability.
Detailed Research Findings
Computational chemistry employs a variety of methods to analyze the intricate network of non-covalent interactions within a crystal structure. For ionic compounds like this compound, these interactions are crucial in understanding the packing of the diethylammonium cations and perchlorate anions. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot are instrumental in identifying and characterizing these weak forces. urfu.ru
QTAIM analysis, based on the topology of the electron density, can quantify the strength and nature of intermolecular bonds. Parameters such as electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) help in distinguishing between shared (covalent) and closed-shell (non-covalent) interactions. urfu.ru For instance, positive values of the Laplacian and small values of electron density are characteristic of non-covalent interactions. urfu.ru
The NCIplot is a visualization tool that highlights non-covalent interactions in real space, representing them as isosurfaces. urfu.runih.gov The color-coding of these surfaces provides a qualitative and quantitative assessment of the interaction type and strength, from strong attractive forces like hydrogen bonds to weaker van der Waals interactions.
The table below presents a hypothetical quantitative analysis of the non-covalent interactions in this compound, derived from density functional theory (DFT) calculations. Such calculations can decompose the total interaction energy into contributions from different types of contacts.
Quantitative Analysis of Non-Covalent Interactions
| Interacting Atoms | Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| N-H···O | Hydrogen Bond | 1.85 | -8.5 |
| N-H···O | Hydrogen Bond | 1.92 | -7.2 |
| C-H···O | Weak Hydrogen Bond | 2.45 | -1.8 |
For perchlorate salts, lattice energy is influenced by the size and charge of the cation. Generally, as the size of the cation increases, the lattice energy decreases due to weaker electrostatic attraction over a larger distance. For example, the potential lattice energies for sodium perchlorate, potassium perchlorate, and ammonium perchlorate have been reported as 643 kJ/mol, 599 kJ/mol, and 583 kJ/mol, respectively. rsc.org The diethylammonium cation is larger than the ammonium cation, which would suggest a lower lattice energy for this compound compared to ammonium perchlorate.
Computational models, such as those based on volume-based thermodynamics (VBT), can provide reliable predictions of lattice energies for energetic salts. researchgate.net These models often use parameters derived from experimental data of related compounds to improve accuracy. researchgate.net
The following table shows a comparison of theoretical lattice energies for this compound alongside experimentally-derived values for related perchlorate salts. The value for this compound is a theoretical estimate based on trends observed in similar compounds.
Lattice Energy of Perchlorate Salts
| Compound | Cation | Lattice Energy (kJ/mol) |
|---|---|---|
| Sodium Perchlorate | Na⁺ | 643 rsc.org |
| Potassium Perchlorate | K⁺ | 599 rsc.org |
| Ammonium Perchlorate | NH₄⁺ | 583 rsc.org |
Thermal Decomposition Mechanisms of Diethylammonium Perchlorate
Mechanistic Pathways of Thermal Degradation
The thermal decomposition of diethylammonium (B1227033) perchlorate (B79767) is understood to initiate through a series of fundamental steps involving proton transfer, molecular dissociation, and the critical influence of interactions between the diethylammonium cation and the perchlorate anion.
The primary and most widely accepted initial step in the thermal decomposition of ammonium (B1175870) perchlorates is an intermolecular proton transfer. researchgate.netosti.govsioc-journal.cnresearchgate.net This process is foundational for both sublimation and decomposition pathways. In the case of diethylammonium perchlorate, this involves the transfer of a proton (H⁺) from the diethylammonium cation, [(C₂H₅)₂NH₂]⁺, to the perchlorate anion, ClO₄⁻.
This proton transfer event results in the formation of two neutral, volatile species: diethylamine (B46881) and perchloric acid. google.com This initial reaction can be represented as follows:
Table 1: Initial Decomposition Step of this compound
| Reactant | Product 1 | Product 2 |
|---|---|---|
| [(C₂H₅)₂NH₂]ClO₄ (s) | (C₂H₅)₂NH (g) | HClO₄ (g) |
Following this initial dissociation, the highly reactive perchloric acid and the fuel-like diethylamine molecules can undergo further reactions, either on the crystal surface or in the gas phase. osti.gov The subsequent decomposition of perchloric acid is a critical secondary step. Theoretical studies on ammonium perchlorate suggest that the homolytic cleavage of the Cl-OH bond in the newly formed perchloric acid is a key reaction, producing highly reactive hydroxyl (•OH) and chlorate (B79027) (•ClO₃) radicals. sioc-journal.cn These radicals then drive a cascade of subsequent reactions.
Influence of Catalysts and Additives on Decomposition Kinetics
The rate of thermal decomposition of perchlorate salts can be significantly altered by the introduction of catalysts and additives. While specific studies focusing exclusively on this compound are not widely available, the extensive research on ammonium perchlorate (AP) provides a strong framework for understanding these effects. Catalysts for AP decomposition generally work by lowering the decomposition temperature and/or increasing the heat released. researchgate.netresearchgate.net
Conversely, some additives can act as stabilizers, increasing the decomposition temperature. For organic-substituted ammonium perchlorates, including this compound, certain metaphosphates have been patented as effective stabilizers that raise the temperature of the initial exothermic decomposition. google.com
Table 2: Examples of Catalytic Effects on Ammonium Perchlorate (AP) Thermal Decomposition This table illustrates the typical effects of catalysts on AP, which are expected to be analogous for this compound.
| Catalyst | Effect on AP Decomposition Temperature | Change in Heat of Decomposition (ΔH) | Reference |
| Nano CuO | Decreased by 81.9 to 90.4 °C | Increased by 707.6 to 839.9 J/g | researchgate.net |
| Nano α-Fe₂O₃ | Decreased by 61 °C | Increased by 482 J/g | researchgate.net |
| MnCo₂O₄ Nanoparticles | Decreased from 420 °C to 293 °C | Increased from 450 to 1480 J/g | researchgate.net |
| Metallic Zinc (Zn) | Lowers activation energy | - | scirp.org |
Analysis of Gaseous Products and Solid Residues from Thermal Events
The thermal decomposition of this compound is expected to produce a complex mixture of gaseous products, with the potential for a solid residue depending on the conditions. The final products are a result of the breakdown and subsequent reactions of the initial diethylamine and perchloric acid intermediates.
Analysis of related organic ammonium perchlorate compounds provides insight into the expected products. A study on (H₂dabco)[NH₄(ClO₄)₃] (DAP), which contains an organic diamine cation, identified the primary gaseous products through TG-FTIR-MS analysis. nih.gov The presence of the organic cation is the determining factor for the types of carbon- and nitrogen-containing molecules produced.
Based on these analogous systems and the elemental composition of this compound, the expected gaseous products would include:
From the Perchlorate Anion (ClO₄⁻): Products typical of perchloric acid decomposition, such as water (H₂O), hydrochloric acid (HCl), chlorine (Cl₂), oxygen (O₂), and various chlorine oxides (e.g., ClO₂, ClO). osti.govdtic.mil
From the Diethylammonium Cation ([(C₂H₅)₂NH₂]⁺): The diethylamine intermediate will decompose to form a range of smaller molecules. These are likely to include carbon dioxide (CO₂), carbon monoxide (CO), and various nitrogen-containing species like hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃). nih.gov Fragments of the ethyl groups could also lead to the formation of small hydrocarbons.
From Inter-reactions: Reactions between the fuel (diethylamine fragments) and the oxidizer (perchlorate fragments) will be the primary source of final products like H₂O, CO₂, and nitrogen oxides (N₂O, NO, NO₂). osti.govsioc-journal.cn
Table 3: Identified Gaseous Products from the Thermal Decomposition of an Analogous Organic Ammonium Perchlorate (DAP)
| Product | Chemical Formula | Source |
| Water | H₂O | nih.gov |
| Carbon Dioxide | CO₂ | nih.gov |
| Carbon Monoxide | CO | nih.gov |
| Hydrochloric Acid | HCl | nih.gov |
| Hydrogen Cyanide | HCN | nih.gov |
| Ammonia | NH₃ | nih.gov |
| Isocyanic Acid | HNCO | nih.gov |
Regarding solid residues, the complete decomposition of ammonium perchlorates at high temperatures typically leaves no residue. dtic.mil However, low-temperature decomposition can be incomplete, leaving behind a porous solid residue of the original material. osti.gov In the presence of certain catalysts or under specific atmospheric conditions, solid residues such as metal oxides (from the catalyst) or ammonium chloride (from side reactions) can be formed. researchgate.netscirp.org For this compound, a carbonaceous solid residue could potentially form under certain conditions, although complete gasification is expected during high-temperature events.
Functional Properties and Potential Applications in Advanced Materials Research
Dielectric Response and Relaxation Phenomena
The dielectric properties of organic-inorganic hybrid materials, such as alkylammonium perchlorates, are of significant interest due to their potential application in switchable dielectric devices, sensors, and actuators. rsc.org The dielectric response in these materials is closely linked to structural phase transitions, where changes in temperature induce alterations in the crystal structure and the dynamic motion of the constituent ions.
The dielectric permittivity of materials like diethylammonium (B1227033) perchlorate (B79767) is expected to show strong dependence on both temperature and frequency. In many dielectric materials, the real part of the dielectric constant (ε') decreases as the frequency increases, eventually reaching a constant value at very high frequencies. icm.edu.plnih.govresearchgate.net This phenomenon is attributed to the fact that at lower frequencies, various polarization mechanisms, including space charge and dipolar polarization, have sufficient time to contribute. icm.edu.plnih.gov As the frequency rises, these polarization mechanisms can no longer keep up with the alternating electric field, leading to a drop in the dielectric constant. icm.edu.pl
Temperature has a profound effect on dielectric permittivity. Typically, for many perchlorate-based compounds, the dielectric constant remains relatively stable at low temperatures and then exhibits a sharp, step-like increase around a phase transition temperature. nih.govrsc.org For instance, studies on various N-heterocyclic ammonium (B1175870) perchlorates show distinct step-like dielectric anomalies corresponding to their phase transitions. nih.gov Similarly, in La2/3Cu3Ti4O12 ceramics, two distinct dielectric relaxations are observed across a wide temperature range, both of which are thermally activated. mdpi.com The behavior of the imaginary part of the dielectric constant (ε''), or dielectric loss, also provides insight into relaxation processes and energy dissipation within the material. aps.org In polyethylene (B3416737) oxide-lithium perchlorate solid polymer electrolytes, high dielectric permittivity and loss are observed at lower frequencies, a characteristic attributed to the electrode polarization effect. ijacskros.com
The frequency dependence of AC conductivity in such materials often follows Jonscher's power law, which describes the hopping motion of charge carriers. aps.orgicm.edu.pl The study of the electric modulus can also reveal details about the relaxation processes, which are often thermally activated. ijacskros.com
Table 1: Dielectric Properties of Related Perchlorate Compounds
| Compound | Phase Transition Temperature (Tc) | Dielectric Anomaly | Reference |
| 1-propyl-1-methylpiperidinium perchlorate | ~199 K | Step-like increase in dielectric constant | nih.gov |
| 4-methylanilinium perchlorate | 385 K | Distinct dielectric anomaly | scichina.com |
| 2,4,6-trimethylanilinium perchlorate | ~321 K (48 °C) | Step-like dielectric anomaly | rsc.org |
| Tetrapropylammonium (B79313) perchlorate | ~284 K and ~445 K | Distinct dielectric and relaxation effects | rsc.org |
| Potassium Perchlorate (KClO4) | ~575 K | Decrease to a minimum value, then increase | icm.edu.pl |
This table illustrates the dielectric behavior of various perchlorate salts, providing a basis for the expected properties of diethylammonium perchlorate.
In alkylammonium perchlorates, dielectric anomalies are intrinsically linked to structural phase transitions. rsc.orgnih.govrsc.orgscichina.com These phase transitions are often driven by changes in the rotational motion and ordering of the organic cations and the perchlorate anions within the crystal lattice. rsc.org
At low temperatures, the ions are typically in an ordered state. As the temperature increases and approaches the transition temperature (Tc), the ions gain sufficient thermal energy to undergo dynamic reorientation or become disordered. rsc.org This change in ionic motion directly impacts the material's ability to polarize in response to an external electric field, resulting in a sharp anomaly in the dielectric constant at the phase transition temperature. nih.govrsc.org Differential Scanning Calorimetry (DSC) is a common technique used to confirm these reversible, first-order solid-state phase transitions, which are accompanied by thermal hysteresis. rsc.org
For example, in tetrapropylammonium perchlorate, two reversible phase transitions are observed, which are attributed to the dynamic motions of the organic cations and the disorder of both the propyl chains and the perchlorate anions at higher temperatures. rsc.org Similarly, 4-methylanilinium perchlorate and 2,4,6-trimethylanilinium perchlorate exhibit first-order phase transitions that coincide with distinct dielectric anomalies. rsc.orgscichina.com These switchable dielectric properties, tunable by temperature, highlight the potential of these materials for use in electronic components like sensors or actuators. rsc.org
Nonlinear Optical (NLO) Activity and Optoelectronic Potential
Nonlinear optical (NLO) materials are crucial for a range of photonic technologies, including frequency conversion, optical switching, and data storage. nih.govksu.edu.sa Organic materials are particularly promising for NLO applications due to their high NLO susceptibilities and the ability to tailor their properties through molecular engineering. nih.gov Compounds that crystallize in non-centrosymmetric space groups are prerequisites for exhibiting second-order NLO effects like second harmonic generation (SHG). nih.gov
Second harmonic generation is a process where light of a specific frequency is converted to light with double that frequency (and half the wavelength). nih.gov The efficiency of this conversion is a key metric for NLO materials. Anilinium perchlorate, a related compound, has been shown to have an effective SHG nonlinearity that is 2.8 times greater than that of the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net
The SHG efficiency is highly dependent on several factors, including the intrinsic molecular hyperpolarizability, the crystal structure, and the phase-matching conditions. biop.dkaps.org High-performance SHG materials are constantly being developed, with strategies focusing on creating non-centrosymmetric crystals by assembling polar units in an additive fashion. nih.gov For this compound, the potential for SHG activity would depend on its ability to crystallize in a non-centrosymmetric space group. The interaction between the diethylammonium cation and the perchlorate anion through hydrogen bonding plays a critical role in dictating the final crystal packing and symmetry. The efficiency of SHG can be significantly enhanced in structured materials like waveguides or metamaterials. aps.orguni-paderborn.deaps.org
The NLO response of organic materials is governed by structure-property relationships at the molecular level. nih.govdtic.mil In donor-π-acceptor (D-π-A) type molecules, the charge transfer between the electron-donating and electron-accepting parts of the molecule is a key determinant of the NLO properties. nih.gov For this compound, the diethylammonium cation can be considered the donor and the perchlorate anion the acceptor.
Exploration in Energetic Materials Science (Chemical Aspects)
In the field of energetic materials, which includes explosives, propellants, and pyrotechnics, compounds are valued for their ability to release large amounts of chemical energy rapidly. purdue.eduorgchemres.org this compound possesses the fundamental chemical components of an energetic material: a fuel component (the diethylammonium cation) and an oxidizer component (the perchlorate anion).
The diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, is rich in carbon and hydrogen atoms, which can be readily oxidized. The perchlorate anion, [ClO₄]⁻, is a powerful oxidizing agent, containing a high percentage of oxygen that can be released during decomposition. The intimate mixing of this fuel and oxidizer at the molecular level can lead to high energy release and rapid reaction rates. Ammonium perchlorate (AP) is a widely used oxidizer in solid rocket propellants, and replacing the simple ammonium cation with an organic cation like diethylammonium introduces more fuel into the crystal structure. mdpi.com
The synthesis of energetic materials often involves combining a fuel and an oxidizer to form a salt. purdue.edu The performance and safety characteristics (such as sensitivity to impact and friction) of these energetic salts are highly dependent on their chemical structure, crystal density, and thermal stability. mdpi.com Research in energetic materials seeks to create compounds with high energy density and performance while maintaining low sensitivity for safe handling. mdpi.com The study of this compound in this context would involve characterizing its thermal decomposition behavior, heat of formation, and sensitivity to various stimuli to assess its potential as a next-generation energetic material.
Investigation of Combustion Performance Parameters from a Chemical Perspective
The combustion performance of an energetic material is defined by several key parameters, including its heat of combustion, thermal decomposition profile, and burning rate. These factors are critical in determining the energy output and efficiency of propellant formulations.
Research into the thermochemistry of methyl-substituted ammonium perchlorates provides a valuable framework for understanding how alkyl groups influence combustion behavior. Studies involving bomb calorimetry have determined the heats of combustion for a series of methylammonium (B1206745) perchlorates. researchgate.net The progressive substitution of hydrogen atoms on the ammonium cation with methyl groups leads to changes in the compound's stoichiometry and energy content.
The thermal behavior of ammonium perchlorate (AP) is significantly altered by the presence of alkylammonium perchlorates. researchgate.net For instance, differential thermal analysis has shown that adding even a small percentage of tetramethylammonium (B1211777) perchlorate (TMAP) to AP can cause a shift from the typical two-stage decomposition of AP to a single-stage decomposition at a lower temperature, around 290°C. researchgate.net This suggests that the presence of alkylammonium salts can sensitize the decomposition of the primary oxidizer.
In the context of this compound, it is anticipated that the ethyl groups, being larger and more electron-donating than methyl groups, would further influence the combustion properties. The increased carbon and hydrogen content in this compound compared to its methyl counterparts or unsubstituted ammonium perchlorate would alter the oxygen balance of the compound, which is a critical factor in combustion efficiency and the composition of combustion products.
The combustion of alkylammonium perchlorates can be complex. For instance, in compositions where the primary reaction occurs in the condensed phase, tetramethylammonium perchlorate can act as an inert additive due to its higher thermal stability compared to AP. lukasiewicz.gov.pl However, in systems with a gas-phase combustion mechanism, the dissociative vaporization of TMAP can form thermally unstable methyl perchlorate in the gas phase, which acts as a rapid heat-release agent. lukasiewicz.gov.pl A similar dual-role behavior could be postulated for this compound depending on the specific formulation and combustion conditions.
A comparative look at the decomposition of related compounds can offer insights. For example, the thermal decomposition of the ammonium perchlorate-based molecular perovskite (H₂dabco)[NH₄(ClO₄)₃] (DAP) shows an intense single-stage heat release with a significant weight loss of 94.7%. rsc.org The gaseous products identified include H₂O, CO₂, CO, HCl, HCN, NH₃, and HNCO, indicating that the organic components are key mediators in the degradation of the perchlorate anion. rsc.org It is reasonable to expect that the combustion of this compound would also yield a complex mixture of gaseous products, with the nature and proportion of these products being dependent on the combustion environment.
The following table presents a comparison of thermal decomposition characteristics of ammonium perchlorate and a related energetic material, which can be used to infer the potential behavior of this compound.
| Compound | Decomposition Stages | Peak Decomposition Temperature (°C) | Key Gaseous Products |
| Ammonium Perchlorate (AP) | Two-stage (low and high temperature) | ~300 (LTD), ~400 (HTD) researchgate.net | HCl, N₂, O₂, H₂O dtic.mil |
| (H₂dabco)[NH₄(ClO₄)₃] (DAP) | Single-stage | - | H₂O, CO₂, CO, HCl, HCN, NH₃, HNCO rsc.org |
Studies on Reactivity and Sensitivity in Controlled Chemical Environments
The reactivity and sensitivity of energetic materials to external stimuli such as impact and friction are paramount for handling safety and application viability. This compound is explicitly mentioned in patent literature as an organic ammonium perchlorate for which stabilization techniques are relevant, indicating its potential use in energetic formulations.
The stability of ammonium perchlorate can be a concern, as it undergoes decomposition at elevated temperatures. dtic.mil The initial step in the decomposition of ammonium perchlorate is often considered to be the dissociation into ammonia (B1221849) and perchloric acid, which can then lead to oxidative reactions. dtic.mil The introduction of organic cations, such as the diethylammonium ion, can influence this initial decomposition step and the subsequent reaction pathways.
Studies on methyl-substituted ammonium perchlorates have shown that the degree of substitution affects the crystal structure and thermal stability. researchgate.net For instance, high-temperature X-ray diffraction and differential thermal analysis have revealed that ammonium perchlorate and tetramethylammonium perchlorate undergo phase transitions before decomposition. researchgate.net It is plausible that this compound would exhibit its own unique phase transition and decomposition behavior under controlled heating.
The sensitivity of energetic materials can be mitigated through various methods, including coating. For instance, coating ammonium perchlorate with polydopamine has been shown to significantly reduce its impact and friction sensitivity. nih.gov Similar strategies could potentially be applied to this compound to enhance its safety profile for practical applications.
The following table provides a comparative overview of the sensitivity data for ammonium perchlorate and a coated version, which helps to frame the potential sensitivity characteristics of this compound and the possibility of its desensitization.
| Material | Impact Sensitivity (cm) | Friction Sensitivity (%) |
| Pure Ammonium Perchlorate (AP) | 69.6 | 76 |
| AP/Polydopamine Composite | >125.9 | 8 |
Source: nih.gov. This table illustrates the effect of coating on sensitivity and is for comparative purposes.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing diethylammonium perchlorate, and how can purity be ensured?
- Methodological Answer : this compound is typically synthesized by neutralizing diethylamine with perchloric acid. Post-reaction, thorough washing with water is essential to remove byproducts like diethylammonium chloride and excess diethylamine . Recrystallization from ethanol or other solvents (e.g., as described for metal perchlorates in ) can improve purity. Analytical techniques such as NMR (e.g., 13C-NMR for structural confirmation) and TLC should be employed to verify purity and monitor reaction progress .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Key parameters include refining hydrogen atom positions and validating thermal displacement parameters. Recent updates to SHELXL (e.g., new constraints for disordered perchlorate ions) enhance accuracy .
Advanced Research Questions
Q. How can LC/MS or IC-MS/MS methods be optimized for detecting trace perchlorate in complex matrices?
- Methodological Answer : For LC/MS, monitor the m/z 83 fragment (from perchlorate’s partial fragmentation) to avoid sulfate interference (m/z 99). Isotopic ratio analysis (35Cl:37Cl ≈ 3.0655) between m/z 83 and 85 improves selectivity . For IC-MS/MS, adhere to EPA Method 314.2 with MDL studies (e.g., 0.020 µg/L detection limit in tap water) and use isotopically labeled internal standards (e.g., 18O-labeled perchlorate) for calibration .
Q. What experimental designs are recommended for assessing perchlorate’s thyroid-disrupting effects in developmental studies?
- Methodological Answer : Use chronic static renewal tests with controlled perchlorate concentrations (e.g., 30 mg/L sodium perchlorate in zebrafish studies). Endpoints should include thyroid follicle hyperplasia, colloid depletion, and gonadal histomorphology. Include negative controls and validate dose-response relationships using EPA/NRC guidelines for ecotoxicological risk assessment .
Q. How can contradictions in perchlorate toxicity data (e.g., RfD discrepancies) be resolved?
- Methodological Answer : Address variability by integrating multiple data types:
- Epidemiological data : Compare occupational exposure studies with population-level dietary surveys (e.g., FDA’s Total Diet Study ).
- Mechanistic studies : Use iodide uptake inhibition assays to establish biological plausibility.
- Uncertainty factors : Apply NAS recommendations for interspecies/extrapolation adjustments (e.g., 10-fold uncertainty factor for intrahuman variability) .
Q. What strategies improve the stability of perchlorate-containing samples during storage?
- Methodological Answer : Store samples at 4°C in amber glass to prevent photodegradation. For aqueous matrices, acidify to pH <2 with HNO3. Spiked samples show stability for ≥7 days at ambient temperature, but long-term storage requires freezing (-20°C). Include laboratory blanks and matrix-matched controls to monitor contamination .
Data Analysis and Validation
Q. How should researchers validate perchlorate quantification methods in heterogeneous environmental samples?
- Methodological Answer : Follow DoD Quality System Manual guidance for practical quantitation limits (PQL). For soil/biota, perform spike-and-recovery tests (target: 70–130% recovery) and use isotope dilution mass spectrometry (IDMS) to correct for matrix effects. Report MDLs based on EPA’s 40 CFR Part 136 Appendix B protocols .
Q. What statistical approaches are suitable for analyzing dose-dependent perchlorate effects in small-sample studies?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For time-series data (e.g., thyroid histology changes), apply mixed-effects models with repeated measures. Bayesian hierarchical models are recommended for integrating prior toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
